



Application Notes and Protocols for AMG28 in Cell Culture Treatment

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Compound of Interest		
Compound Name:	AMG28	
Cat. No.:	B15580836	Get Quote

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Introduction

AMG28 is a multi-kinase inhibitor with significant activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1).[1][2] Its primary and most potent activity is the inhibition of PIKfyve, a lipid kinase crucial for the regulation of endolysosomal trafficking, autophagy, and lysosome homeostasis.[1][3] Inhibition of PIKfyve leads to the disruption of these processes, making AMG28 a valuable tool for studying autophagy and a potential therapeutic agent in diseases where these pathways are dysregulated, such as in certain cancers and viral infections.[1][4]

Mechanism of Action

AMG28 exerts its biological effects primarily through the inhibition of key cellular kinases:

• PIKfyve Inhibition and Autophagy Disruption: PIKfyve is responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This lipid is essential for the maturation of endosomes and the fusion of autophagosomes with lysosomes.[2][5] By inhibiting PIKfyve, **AMG28** blocks the formation of PI(3,5)P₂, leading to impaired autophagic flux, accumulation of autophagosomes, and



lysosomal dysfunction.[3][4] This disruption of cellular recycling and degradation pathways can induce cell stress and, in autophagy-dependent cancer cells, lead to cell death.[2][3]

- MAP3K14 (NIK) Inhibition and Non-Canonical NF-κB Signaling: MAP3K14, also known as NF-κB-inducing kinase (NIK), is a central regulator of the non-canonical NF-κB signaling pathway.[6][7] This pathway is involved in immune responses, lymphoid organogenesis, and cell survival.[8] By inhibiting NIK, **AMG28** can modulate the activity of the non-canonical NF-κB pathway, which has implications for inflammatory diseases and certain B-cell malignancies where this pathway is constitutively active.[8][9]
- TTBK1 Inhibition: AMG28 also inhibits Tau Tubulin Kinase 1 (TTBK1), a kinase implicated in neurodegenerative diseases such as Alzheimer's disease due to its role in the phosphorylation of tau protein.[10][11]

Data Presentation

The following tables summarize the quantitative data for **AMG28** and other relevant PIKfyve inhibitors based on available literature.

Table 1: In Vitro Potency of AMG28

Target	Assay Type	IC ₅₀	Reference
PIKfyve	Enzymatic Assay	2.2 nM	[12]
TTBK1	Enzymatic Assay	805 nM	[11]
TTBK2	Enzymatic Assay	988 nM	[11]
Tau Phosphorylation (Ser422)	Cellular Assay	1.85 μΜ	[11]

Table 2: Effective Concentrations of PIKfyve Inhibitors in Cell-Based Assays



Compoun d	Cell Line	Assay	Concentr ation Range	Treatmen t Duration	Observed Effect	Referenc e
WX8 (PIKfyve Inhibitor)	SW480 (Colon Cancer)	Cell Viability	0.005 - 10 μM	3 days	Reduced cell survival	[3]
WX8 (PIKfyve Inhibitor)	Melanoma A375	Gene Expression	0.05 - 1 μΜ	24 hours	Upregulatio n of IL24 ER-stress pathway	[2]
Apilimod (PIKfyve Inhibitor)	B-cell non- Hodgkin lymphoma	Cell Viability	Not specified	5 days	Antiprolifer ative and cytotoxic effects	[13]
YM201636 (PIKfyve Inhibitor)	Raw264.7	Endosomal Localizatio n	1 μΜ	30 min	Inhibition of CpG-containing endosome co-localization with lysosomes	[14]

Experimental Protocols

1. General Protocol for Cell Culture Treatment with AMG28

This protocol provides a general framework for treating adherent or suspension cell lines with **AMG28**. Optimization of concentrations and incubation times for specific cell lines and experimental endpoints is recommended.

Materials:

AMG28



- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Complete cell culture medium appropriate for the cell line
- Cell line of interest
- Sterile microcentrifuge tubes
- 96-well or other multi-well plates, flasks, or dishes
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA (for adherent cells)
- Cell counting apparatus (e.g., hemocytometer or automated cell counter)
- Incubator (37°C, 5% CO₂)

Procedure:

- 1.1. Preparation of AMG28 Stock Solution (10 mM):
- AMG28 is typically soluble in DMSO.
- To prepare a 10 mM stock solution, dissolve the appropriate amount of AMG28 powder in sterile DMSO.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C or -80°C for long-term storage.
- 1.2. Cell Seeding:
- For Adherent Cells:
 - Culture cells to ~80-90% confluency.



- Wash cells with PBS and detach using trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh complete medium and perform a cell count.
- Seed the cells into the desired culture vessel (e.g., 96-well plate) at a density appropriate for the duration of the experiment. Allow cells to adhere overnight.
- · For Suspension Cells:
 - Perform a cell count from a logarithmically growing culture.
 - Dilute the cells in fresh complete medium to the desired seeding density and plate in the appropriate culture vessel.

1.3. Treatment with AMG28:

- Thaw an aliquot of the 10 mM **AMG28** stock solution at room temperature.
- Prepare serial dilutions of the **AMG28** stock solution in complete cell culture medium to achieve the desired final concentrations. A starting range of 10 nM to 10 μ M is recommended for initial dose-response experiments.
- Important: To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v). Prepare a vehicle control with the same final concentration of DMSO.
- For adherent cells, carefully remove the existing medium and replace it with the medium containing the different concentrations of AMG28 or the vehicle control.
- For suspension cells, add the appropriate volume of the concentrated AMG28 working solution to the cell suspension to achieve the desired final concentration.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- 2. Cell Viability Assay (MTT Assay)



This protocol describes a common method to assess the effect of AMG28 on cell viability.

Materials:

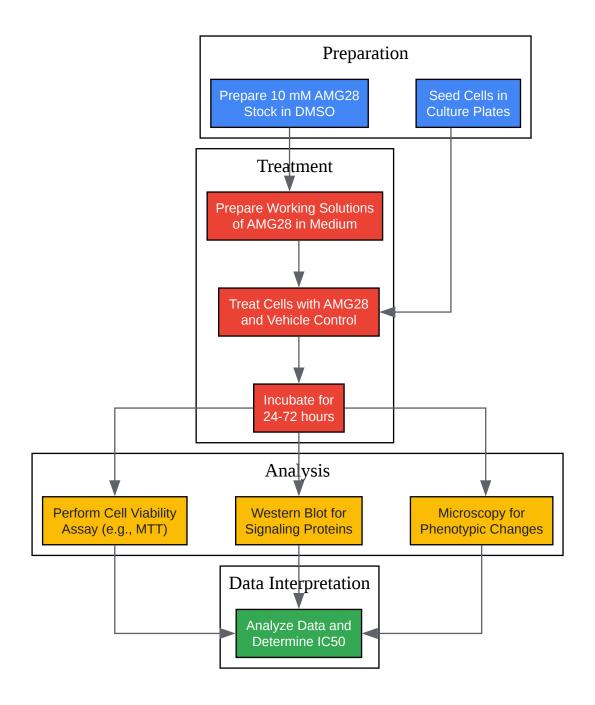
- Cells treated with **AMG28** as described in the general protocol (in a 96-well plate)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Plate reader capable of measuring absorbance at ~570 nm

Procedure:

- Following the treatment period with **AMG28**, add 10-20 μ L of MTT solution to each well of the 96-well plate.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- · Carefully remove the medium from each well.
- Add 100-200 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations



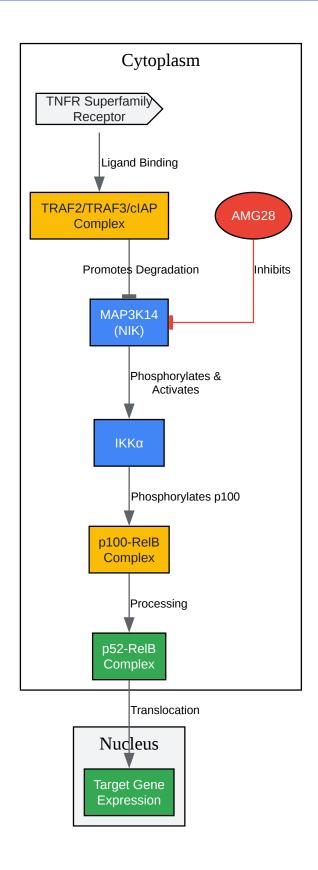


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Caption: Experimental workflow for **AMG28** cell culture treatment.

Caption: PIKfyve's role in autophagy and its inhibition by AMG28.





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Caption: The non-canonical NF-kB pathway and its inhibition by AMG28.



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